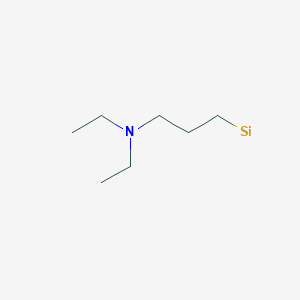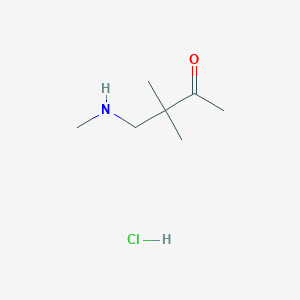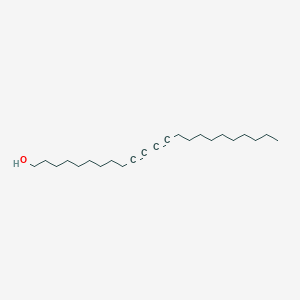
Tricosa-10,12-diyn-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricosa-10,12-diyn-1-OL: is a chemical compound characterized by the presence of a long carbon chain with two triple bonds and a hydroxyl group. Its structure can be represented as CH₃-(CH₂)₉-C≡C-C≡C-(CH₂)₈-CH₂OH. This compound is part of the diacetylene family, known for their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
Preparation of undec-2-yn-1-ol: Propargyl alcohol is added to a flame-dried flask containing tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA). The solution is cooled to -78°C under an argon atmosphere. n-butyl lithium is added, and the temperature is raised to -30°C. 1-bromooctane is then added dropwise, and the solution is stirred at room temperature for 15 hours.
Industrial Production Methods: The industrial production of Tricosa-10,12-diyn-1-OL typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated systems for precise control of temperature and reagent addition.
化学反应分析
Types of Reactions:
Oxidation: Tricosa-10,12-diyn-1-OL can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
Chemistry: Tricosa-10,12-diyn-1-OL is used in the synthesis of polymers and other complex molecules due to its reactive triple bonds .
Biology: In biological research, it is used to study cell membrane dynamics and interactions due to its ability to form liposomes .
Industry: The compound is used in the production of smart materials and sensors, leveraging its unique color-changing properties under different conditions .
作用机制
The mechanism of action of Tricosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form extended conjugated systems. This property is utilized in the development of materials that respond to external stimuli such as light and temperature . The molecular targets and pathways involved include interactions with cell membranes and the formation of stable polymeric structures.
相似化合物的比较
Tricosa-10,12-diynoic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
1,5-bis((tricosa-10,12-diyn-1-yloxy)methyl)anthracene: A derivative used in the formation of complex molecular assemblies.
Uniqueness: Tricosa-10,12-diyn-1-OL is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis and applications. Its ability to form stable polymeric structures and respond to external stimuli makes it valuable in various research and industrial applications.
属性
CAS 编号 |
69288-35-3 |
|---|---|
分子式 |
C23H40O |
分子量 |
332.6 g/mol |
IUPAC 名称 |
tricosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-10,15-23H2,1H3 |
InChI 键 |
DBSTWBRUGYCPTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


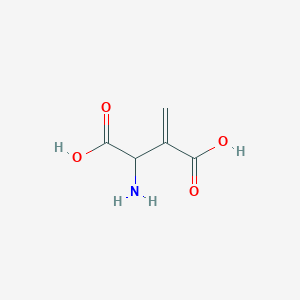
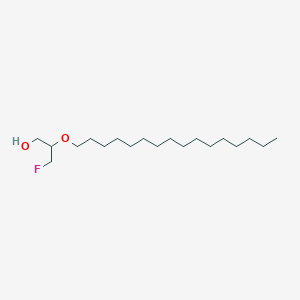
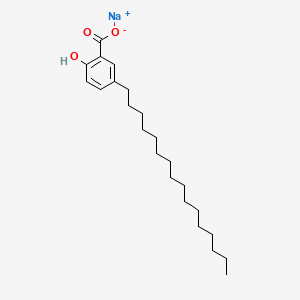
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
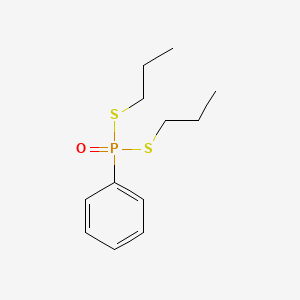
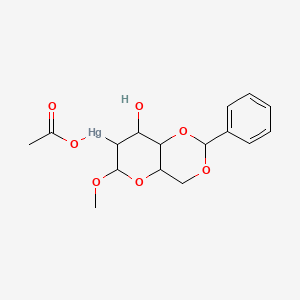
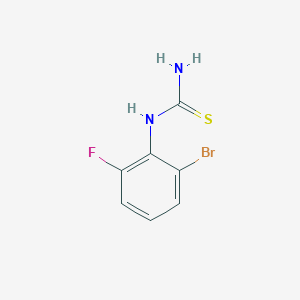
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

